

4-(4-Ethylphenyl)-4-oxobutanoic acid chemical properties

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Compound of Interest

Compound Name: 4-(4-Ethylphenyl)-4-oxobutanoic acid

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An In-depth Technical Guide to the Chemical Properties of **4-(4-Ethylphenyl)-4-oxobutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Ethylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, analytical characterization methods, key reactivity patterns, and essential safety information.

Chemical Identity and Physicochemical Properties

4-(4-Ethylphenyl)-4-oxobutanoic acid is identified by the CAS Number 49594-75-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is also known by its synonym, 4-(4-ethylphenyl)-4-oxobutyric acid.[\[3\]](#) The molecule consists of a butyric acid chain where the gamma carbon is part of a ketone functional group, which itself is attached to a para-substituted ethylphenyl ring. This structure provides a unique combination of aromatic and aliphatic characteristics.

Table 1: Physicochemical Properties of **4-(4-Ethylphenyl)-4-oxobutanoic acid**

Property	Value	Source(s)
CAS Number	49594-75-4	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1] [2] [5]
Molecular Weight	206.24 g/mol	[1] [2] [3]
Appearance	Beige solid	[3]
Boiling Point	398.6°C at 760 mmHg	[1]
Purity	Typically ≥95-97%	[1] [3]
InChI Key	ZLHLIRYSBPOFQB- UHFFFAOYSA-N	[3] [5]
SMILES	CCC1=CC=C(C=C1)C(=O)CC C(=O)O	[5]

Synthesis and Purification

The most common and efficient method for synthesizing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[\[6\]](#)[\[7\]](#)[\[8\]](#) This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Synthesis Rationale and Mechanism

The synthesis of **4-(4-Ethylphenyl)-4-oxobutanoic acid** is analogous to the well-documented preparation of 4-(4-methylphenyl)-4-oxobutanoic acid.[\[6\]](#)[\[7\]](#) The reaction proceeds via a Friedel-Crafts acylation mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride, making it a potent electrophile. The electron-rich ethylbenzene then acts as the nucleophile, attacking the activated anhydride. The ethyl group is an ortho-, para-director; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed. A subsequent hydrolysis step during the workup opens the anhydride ring to yield the final carboxylic acid product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Ethylbenzene
- Succinic Anhydride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM) or other suitable inert solvent
- Concentrated Hydrochloric Acid (HCl)
- Ice
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Water

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) to an inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Formation of Acylium Ion:** Cool the suspension in an ice bath. Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension.
- **Nucleophilic Attack:** Add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel to the reaction mixture. Maintain the temperature at 0-5°C during the addition.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex and quenches the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

- Purification: Combine the organic layers and wash with water. Extract the product into a 5% aqueous sodium bicarbonate solution. The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind.
- Isolation: Acidify the aqueous bicarbonate layer with dilute HCl until the product precipitates out as a solid.
- Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **4-(4-Ethylphenyl)-4-oxobutanoic acid**. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical and Spectroscopic Characterization

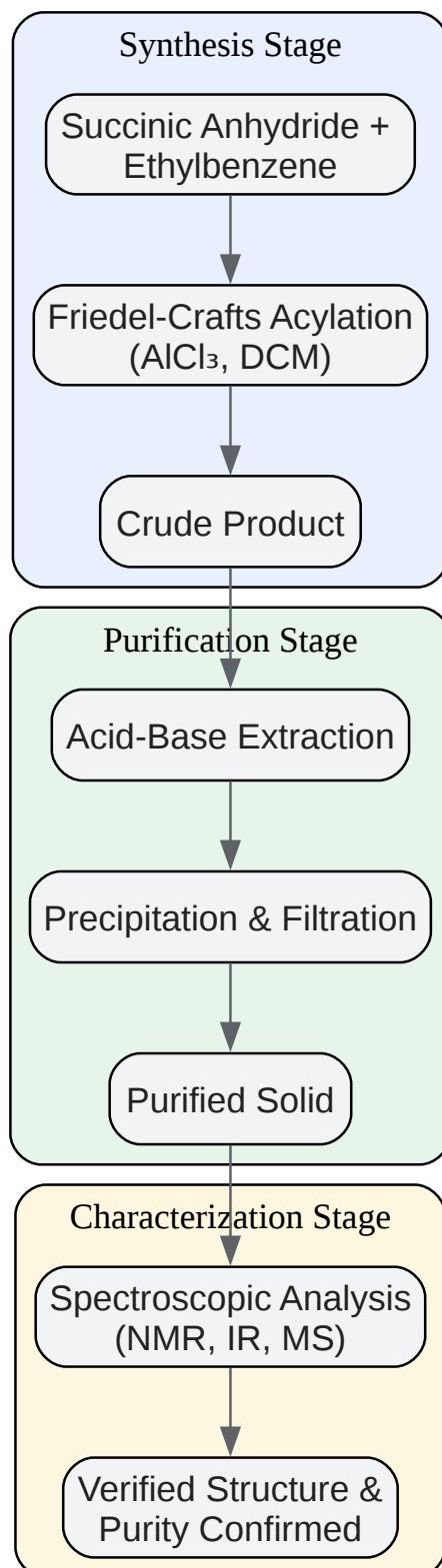
To confirm the identity and purity of the synthesized **4-(4-Ethylphenyl)-4-oxobutanoic acid**, a combination of spectroscopic methods is employed. While commercial suppliers offer reference spectra, the following section details the expected analytical data based on the molecule's structure.

Table 2: Expected Spectroscopic Data for **4-(4-Ethylphenyl)-4-oxobutanoic acid**

Technique	Expected Data
¹ H NMR	Aromatic Protons: Two doublets (δ ~7.8-8.0 ppm and δ ~7.2-7.4 ppm) corresponding to the para-substituted phenyl ring. Aliphatic Protons: Two triplets (δ ~3.2-3.4 ppm and δ ~2.7-2.9 ppm) for the two methylene groups (-CH ₂ -CH ₂ -) of the butanoic acid chain. Ethyl Group: A quartet (δ ~2.6-2.8 ppm) for the benzylic methylene and a triplet (δ ~1.2-1.4 ppm) for the methyl group. Carboxylic Acid: A broad singlet (δ >10 ppm).
¹³ C NMR	Carbonyls: Two signals (δ ~195-200 ppm for the ketone and δ ~175-180 ppm for the carboxylic acid). Aromatic Carbons: Signals in the δ ~125-150 ppm range. Aliphatic Carbons: Signals for the three CH ₂ groups and one CH ₃ group in the δ ~10-40 ppm range.
IR (Infrared)	Broad O-H stretch (~2500-3300 cm ⁻¹) for the carboxylic acid. Two distinct C=O stretches (~1710 cm ⁻¹ for the carboxylic acid and ~1680 cm ⁻¹ for the aromatic ketone). C-H stretches (~2850-3000 cm ⁻¹).
Mass Spec (MS)	[M-H] ⁻ : ~205.08 m/z. [M+H] ⁺ : ~207.10 m/z. [5]

Synthesis and Characterization Workflow

The overall process from synthesis to final product verification is a self-validating system. The successful synthesis via a well-established reaction is confirmed by a suite of analytical techniques that unambiguously verify the structure of the final compound.



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Caption: Workflow for the synthesis and verification of **4-(4-Ethylphenyl)-4-oxobutanoic acid**.

Chemical Reactivity and Applications

The reactivity of **4-(4-Ethylphenyl)-4-oxobutanoic acid** is dictated by its two primary functional groups: the aromatic ketone and the carboxylic acid.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, and amidation.
- Ketone Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4). The adjacent methylene protons are acidic and can participate in condensation reactions.

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[8] These heterocyclic structures are formed through the condensation of the keto-acid with hydrazine derivatives. Pyridazinones are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery and development.[8]

Safety, Handling, and Storage

4-(4-Ethylphenyl)-4-oxobutanoic acid is classified with the GHS07 pictogram, indicating it can be harmful.[1]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid generating dust.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Keep away from strong oxidizing agents.[9][11]

Conclusion

4-(4-Ethylphenyl)-4-oxobutanoic acid is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility, particularly in the construction of biologically relevant heterocyclic systems, underscores its importance in medicinal chemistry and organic synthesis. The straightforward synthesis, combined with clear analytical verification methods, makes it an accessible and valuable tool for researchers. Proper adherence to safety and handling protocols is essential when working with this compound.

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